

# HPLC-UV method for quantification of Pyridoxine dicaprylate in formulations

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Compound of Interest		
Compound Name:	Pyridoxine dicaprylate	
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# Application Note: HPLC-UV Method for the Quantification of Pyridoxine Dicaprylate in Pharmaceutical

# **Formulations**

#### **Abstract**

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of **Pyridoxine Dicaprylate** in various pharmaceutical formulations. **Pyridoxine Dicaprylate**, a lipophilic derivative of Vitamin B6, is increasingly utilized in dermatological and cosmetic products for its enhanced skin penetration and stability.[1] This method provides a reliable and efficient approach for quality control and stability testing of such formulations. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, in accordance with ICH guidelines.[2]

#### Introduction

Pyridoxine, or Vitamin B6, is a vital water-soluble vitamin involved in numerous metabolic processes.[3][4][5] Its esterified form, **Pyridoxine Dicaprylate**, offers increased lipophilicity, making it a preferred active pharmaceutical ingredient (API) in topical formulations such as creams, lotions, and serums.[1] Accurate quantification of this API in its final dosage form is



critical for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust technique for the analysis of pharmaceutical compounds.[4] This application note presents a validated HPLC-UV method developed for the precise quantification of **Pyridoxine Dicaprylate**.

# **Experimental**

## **Instrumentation and Chromatographic Conditions**

An Agilent 1100 series HPLC system equipped with a UV detector was utilized for this analysis. [3] The chromatographic separation was achieved on a C18 reversed-phase column.[3][6]

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1100 Series or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (90:10, v/v)
Flow Rate	1.0 mL/min[3][7]
Injection Volume	20 μL
Column Temperature	30°C[3]
UV Detection	290 nm[6][8]
Run Time	10 minutes

#### **Chemicals and Reagents**

All chemicals and reagents were of analytical or HPLC grade.

- Pyridoxine Dicaprylate Reference Standard (Sigma-Aldrich)
- Acetonitrile (HPLC Grade, Fisher Scientific)
- Water (HPLC Grade, Milli-Q system)



Methanol (HPLC Grade, Fisher Scientific)

#### **Preparation of Standard Solutions**

A stock solution of **Pyridoxine Dicaprylate** (1000  $\mu$ g/mL) was prepared by dissolving 100 mg of the reference standard in 100 mL of methanol.[3] Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10  $\mu$ g/mL to 100  $\mu$ g/mL.

# **Sample Preparation**

- Accurately weigh an amount of cream or lotion equivalent to 10 mg of Pyridoxine
   Dicaprylate into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Accurately weigh an amount of the oily formulation equivalent to 10 mg of Pyridoxine
   Dicaprylate into a 100 mL volumetric flask.
- Dissolve the sample in approximately 50 mL of dichloromethane and then dilute to the mark with the same solvent.
- Further dilute an aliquot of this solution with the mobile phase to achieve a theoretical concentration within the calibration range.
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial.

#### **Method Validation**

The developed method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines for specificity, linearity, accuracy, precision, and



robustness.

# **Specificity**

The specificity of the method was evaluated by analyzing a blank formulation (placebo) and a formulation spiked with **Pyridoxine Dicaprylate**. The chromatograms demonstrated no interference from excipients at the retention time of **Pyridoxine Dicaprylate**.

# Linearity

The linearity of the method was established by analyzing a series of six concentrations of **Pyridoxine Dicaprylate** ranging from 10 to 100  $\mu$ g/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area (mAU*s)
10	152.3
20	305.1
40	610.5
60	915.2
80	1220.7
100	1525.9
Correlation Coefficient (r²)	0.9995

#### Accuracy

The accuracy of the method was determined by recovery studies. A known amount of **Pyridoxine Dicaprylate** was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Table 3: Accuracy and Recovery Data



Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)	% RSD
80%	40	39.8	99.5	0.8
100%	50	50.3	100.6	0.5
120%	60	59.5	99.2	0.7

#### **Precision**

The precision of the method was evaluated by performing intra-day and inter-day analysis of three different concentrations of **Pyridoxine Dicaprylate**. The relative standard deviation (%RSD) was calculated.

Table 4: Precision Data

Concentration (µg/mL)	Intra-day %RSD (n=6)	Inter-day %RSD (n=6)
20	0.9	1.2
50	0.6	0.9
80	0.5	0.8

# Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

Parameter	Value (μg/mL)
Limit of Detection (LOD)	0.5
Limit of Quantification (LOQ)	1.5



#### Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The %RSD of the peak areas was found to be less than 2%, indicating good robustness.

#### **Results and Discussion**

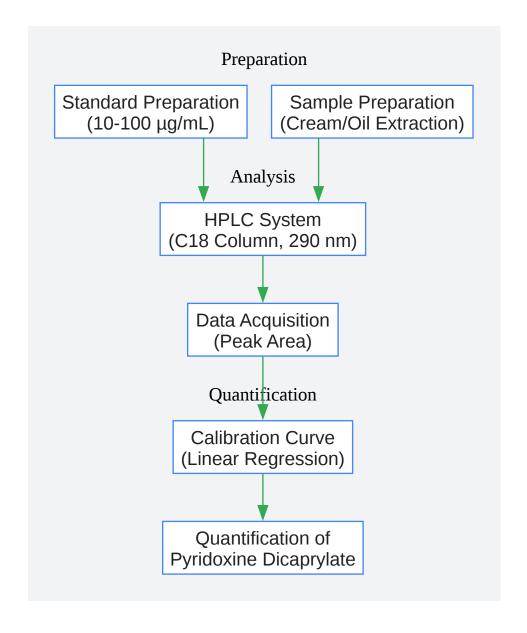
A typical chromatogram of a standard solution of **Pyridoxine Dicaprylate** is shown in Figure 1. The retention time was observed to be approximately 6.3 minutes under the specified chromatographic conditions.[3] The peak was well-resolved and symmetrical. The validation data demonstrates that the developed HPLC-UV method is linear, accurate, precise, and specific for the quantification of **Pyridoxine Dicaprylate** in pharmaceutical formulations.

#### Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the routine quality control analysis of **Pyridoxine Dicaprylate** in various pharmaceutical formulations. The method is simple, rapid, and employs readily available reagents and instrumentation.

### **Visualizations**

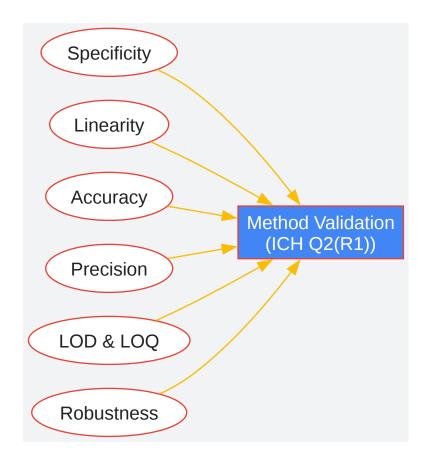




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Caption: Experimental workflow for the HPLC-UV analysis of Pyridoxine Dicaprylate.





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Caption: Key parameters for HPLC method validation.

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